REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.[O:8]1[C:14]2(C)[CH:9]1[CH:10]1[C:16]([CH3:18])([CH3:17])[CH:11]1[CH2:12][CH2:13]2>CCOCC.[Zn+2].[Br-].[Br-]>[CH3:1][CH:9]1[CH:10]=[C:11]([CH:16]([CH3:17])[CH3:18])[CH2:12][CH2:13][C:14]1=[O:8] |f:3.4.5|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
O1C2C3C(CCC21C)C3(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
had been distilled
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
to disperse the solid zinc bromide) in an apparatus which
|
Type
|
CUSTOM
|
Details
|
had been well flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
equipped with a drying tube
|
Type
|
ADDITION
|
Details
|
was added immediately
|
Type
|
ADDITION
|
Details
|
After 10 min the remaining one quarter was added over a 10 min period
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
washed successively with water (2 × 10 mL), saturated NaHCO3 (1 × 10 mL), saturated NaCl (1 × 10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Partial removal of solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCC(=C1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |